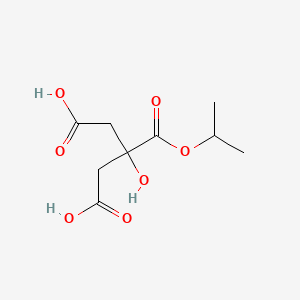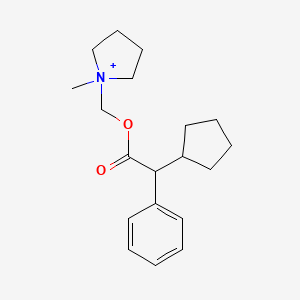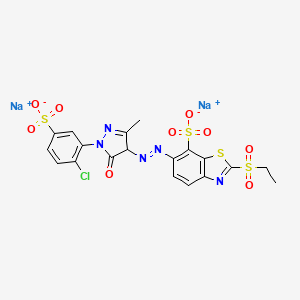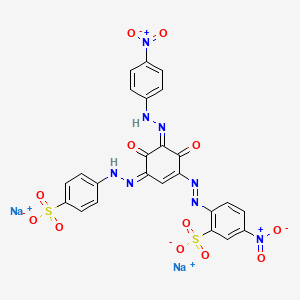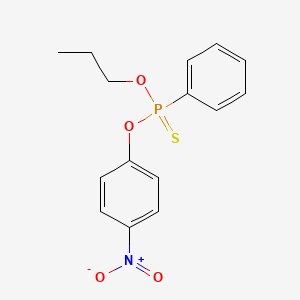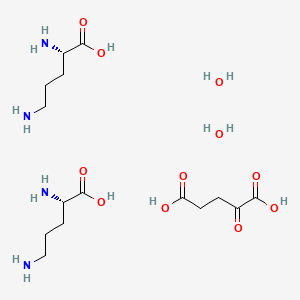
Diornithine oxoglurate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diornithine oxoglurate dihydrate is a compound formed from ornithine and alpha-ketoglutaric acid. It is commonly used in liver therapy and to improve nutritional health in elderly patients . This compound plays a significant role in the urea cycle, which is essential for the disposal of excess nitrogen in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate dihydrate is synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves the use of aqueous solutions and controlled pH conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation using engineered strains of Corynebacterium glutamicum. This method allows for the efficient production of the compound by manipulating metabolic pathways to increase yield .
Chemical Reactions Analysis
Types of Reactions
Diornithine oxoglurate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include derivatives of ornithine and alpha-ketoglutaric acid, which have various applications in medicine and industry .
Scientific Research Applications
Diornithine oxoglurate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the urea cycle and nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Employed in the production of amino acids and other valuable metabolites
Mechanism of Action
The mechanism of action of diornithine oxoglurate dihydrate involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . The compound also plays a role in wound healing and immune function .
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production and nitrogen metabolism.
Uniqueness
This compound is unique due to its combined properties of ornithine and alpha-ketoglutaric acid, making it highly effective in liver therapy and nutritional health improvement . Its ability to stimulate growth hormone release and enhance immune function sets it apart from other similar compounds .
Properties
CAS No. |
185423-57-8 |
|---|---|
Molecular Formula |
C15H34N4O11 |
Molecular Weight |
446.45 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5.2H2O/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t2*4-;;;/m00.../s1 |
InChI Key |
LAAWXMXXTTUZLY-QDILMJESSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


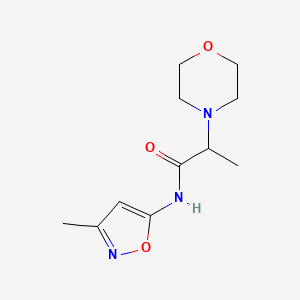
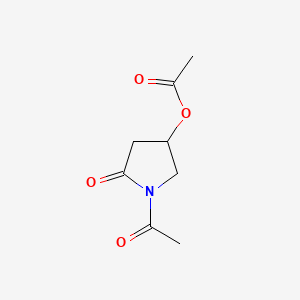
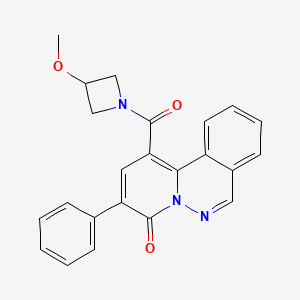
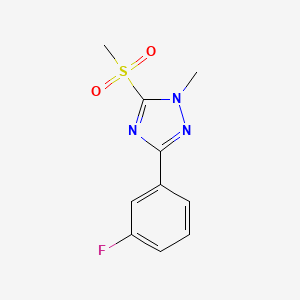

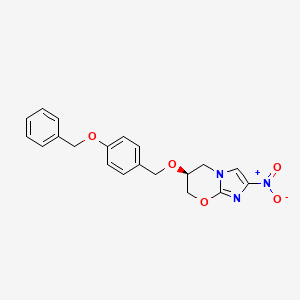
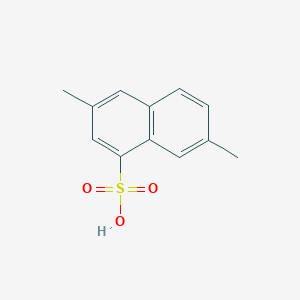
![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
